An In-depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
An In-depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is an organic compound belonging to the isoquinoline family.[1][2] Its structure features a dihydroisoquinoline backbone with a formyl group attached to the nitrogen atom. This functional group is key to its chemical reactivity and utility as a synthetic intermediate.[1]
Table 1: Physicochemical Properties of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| CAS Number | 1699-52-1 | [2] |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-carbaldehyde | [2] |
| Synonyms | N-formyl-1,2,3,4-tetrahydroisoquinoline, 2-formyl-1,2,3,4-tetrahydroisoquinoline | [2] |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C=O | [2] |
| InChI | InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2 | [2] |
| InChIKey | ZEMNVPLWDUWKEG-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 1.2 | [2] |
| Topological Polar Surface Area | 20.3 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is the N-formylation of its precursor, 1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: N-formylation of 1,2,3,4-tetrahydroisoquinoline
A common and practical method for the N-formylation of amines involves the use of formic acid. The following is a general procedure that can be adapted for the synthesis of the title compound:
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Materials: 1,2,3,4-tetrahydroisoquinoline, 85% aqueous formic acid, and a suitable solvent such as toluene.
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Procedure:
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A mixture of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux.
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A Dean-Stark trap is used to remove the water generated during the reaction.
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The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
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Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude N-formyl product.
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The product can be used for subsequent steps without further purification, or it can be purified by column chromatography if necessary.
-
Another approach involves the use of carbon dioxide and hydrogen over a heterogeneous catalyst. In a typical reaction, isoquinoline is reacted with CO₂ and H₂ in the presence of a Ru/ZIF-8 catalyst in a stainless steel autoclave at elevated temperature and pressure.[3]
Caption: A simplified workflow for the synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is dominated by the aldehyde functional group and the dihydroisoquinoline scaffold.
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Condensation Reactions: The aldehyde group can readily react with amines to form imines or with alcohols to yield acetals.[1]
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents.[1]
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Reduction: The aldehyde group can be reduced to a primary alcohol.[1]
Caption: Key chemical transformations of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde.
Biological Activities and Applications
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and its derivatives are of considerable interest in drug discovery due to their diverse biological activities.
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Neuroprotective Effects: This compound has been associated with neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.[1] It is suggested that it may modulate dopaminergic signaling pathways.[1]
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Anti-inflammatory and Anticancer Potential: Research indicates potential anti-inflammatory and anticancer activities, making it a valuable scaffold for medicinal chemistry.[1]
-
Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules and is a building block for the development of new drugs.[1]
Note: Specific experimental protocols for the biological assays of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde are not detailed in the currently available literature.
Signaling Pathways
The precise signaling pathways modulated by 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde are still under investigation. However, preliminary studies and the activities of related compounds suggest potential interactions with key cellular signaling cascades.
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Dopaminergic Pathways: Its neuroprotective effects are thought to be mediated, in part, through the modulation of dopamine receptors and signaling.[1]
-
Inflammatory Pathways: The anti-inflammatory properties of related dihydroisoquinoline derivatives have been linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in innate immunity.[4]
Caption: Postulated signaling pathways influenced by 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde.
Spectral Data
Detailed experimental spectral data for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is limited.
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Mass Spectrometry (GC-MS): The NIST database reports a GC-MS spectrum with a top peak at m/z 161, corresponding to the molecular ion. Other significant peaks are observed at m/z 104 and 117.[2]
Safety and Handling
Specific safety data for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is not extensively documented. However, based on the data for related isoquinoline aldehydes, the following precautions should be observed.
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Handling:
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Storage:
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]
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This guide provides a summary of the currently available information on 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. Further research is required to fully elucidate its physical properties, detailed biological mechanisms, and a comprehensive safety profile.
References
- 1. Buy 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | 1699-52-1 [smolecule.com]
- 2. 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | C10H11NO | CID 595116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.dk [fishersci.dk]
